1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
CAS No.: 1448027-74-4
Cat. No.: VC6708550
Molecular Formula: C21H25BrN2O3
Molecular Weight: 433.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448027-74-4 |
|---|---|
| Molecular Formula | C21H25BrN2O3 |
| Molecular Weight | 433.346 |
| IUPAC Name | 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
| Standard InChI | InChI=1S/C21H25BrN2O3/c1-15(2)16-5-7-17(8-6-16)26-14-20(25)24-12-9-18(10-13-24)27-21-19(22)4-3-11-23-21/h3-8,11,15,18H,9-10,12-14H2,1-2H3 |
| Standard InChI Key | WARLRWMGHDEVSO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Introduction
The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic molecule featuring a complex structure that includes a piperidine ring, a bromopyridine moiety, and a phenoxy group. Despite the lack of specific information on this exact compound in the provided search results, similar compounds with bromopyridine and piperidine components have been studied for their potential biological activities and therapeutic applications.
Synthesis and Preparation
The synthesis of similar compounds typically involves multi-step processes:
-
Formation of the Piperidine Intermediate: Reaction of 3-bromopyridine with 4-hydroxypiperidine under basic conditions.
-
Coupling with the Phenoxy Group: Involves reacting the intermediate with a phenoxy-containing compound, possibly using catalysts to enhance efficiency.
Biological and Therapeutic Potential
Compounds with similar structures have shown potential in various biological applications:
-
Protein-Ligand Interactions: The piperidine and bromopyridine groups can facilitate interactions with enzymes and receptors.
-
Therapeutic Applications: Investigated for anti-inflammatory, antiviral, and anticancer activities.
Research Findings and Applications
While specific research findings for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone are not available, similar compounds have been studied extensively:
-
Medicinal Chemistry: Used as building blocks for more complex molecules.
-
Pharmacology: Potential therapeutic applications due to their biological activities.
Comparison with Similar Compounds
Similar compounds, such as those featuring chloropyridine or different phenoxy groups, share structural similarities but may exhibit unique properties due to differences in their functional groups.
| Compound | Unique Features | Potential Applications |
|---|---|---|
| 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone | Naphthalene moiety | Medicinal chemistry and pharmacology |
| 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one | Phenylpropanone group | Various biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume